2-Chloro-5-(pyrimidin-2-ylamino)benzoic acid
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Description
Scientific Research Applications
Protein Kinase Inhibition
- Design and Synthesis of Protein Kinase CK2 Inhibitors : A study found that derivatives of 4-aminothieno[2,3-d]pyrimidine, including compounds structurally related to 2-Chloro-5-(pyrimidin-2-ylamino)benzoic acid, acted as ATP-competitive CK2 inhibitors. These compounds exhibited significant inhibitory activity, suggesting their potential in kinase inhibition research (Ostrynska et al., 2016).
Synthesis Optimization
- Condition Optimization for Synthesis : Research on the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a structurally similar compound, highlighted the importance of optimizing conditions for efficient and high-yield synthesis. This study offers insights into methodologies that could be applicable to this compound synthesis (Fei Liu et al., 2020).
Heterocyclic Compound Synthesis
- Synthesis of Tetrazole Derivatives : A research project included the synthesis of heterocyclic compounds starting from 2-(pyrimidin-2-ylamino)acetohydrazide, which is conceptually similar to this compound. This study may provide valuable information for the synthesis and application of related pyrimidine derivatives (S. A. Alsahib & Ruaa M. Dhedan, 2021).
Solvent-Free Synthesis Methods
- Regioselective Synthesis Under Solvent-Free Conditions : The study on the synthesis of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids using a solvent-free method may offer insights into novel, environmentally friendly synthesis techniques that could be adapted for this compound (J. Quiroga et al., 2007).
Development of New Synthesis Approaches
- New Synthesis Approach for Pyrimidin-2-yl Benzoic Acids : A new method for synthesizing 2-(pyrimidin-2-yl)benzoic acids, including compounds similar to this compound, was developed. This could potentially enhance the efficiency of synthesizing such compounds (O. Hordiyenko et al., 2020).
Anticonvulsant Activity Evaluation
- Evaluation of Anticonvulsant Activity : Though not directly on this compound, a study evaluated the anticonvulsant activity of related pyrimidine derivatives, indicating the potential medical applications of such compounds (Karan Deep Singh Puri et al., 2012).
Properties
IUPAC Name |
2-chloro-5-(pyrimidin-2-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-3-2-7(6-8(9)10(16)17)15-11-13-4-1-5-14-11/h1-6H,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXDSXDFBPGMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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